N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide
Description
N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide is a halogenated benzamide derivative characterized by a complex aromatic scaffold. Its structure includes:
- A central 2-hydroxybenzamide backbone substituted with iodine at the 3- and 5-positions.
- A 5-chloro-substituted phenyl ring attached via an ether linkage (phenoxy group).
- A branched isopropyl (propan-2-yl) group and a methyl group on the adjacent aromatic ring.
Properties
CAS No. |
315195-20-1 |
|---|---|
Molecular Formula |
C23H20ClI2NO3 |
Molecular Weight |
647.7 g/mol |
IUPAC Name |
N-[5-chloro-2-(5-methyl-2-propan-2-ylphenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H20ClI2NO3/c1-12(2)16-6-4-13(3)8-21(16)30-20-7-5-14(24)9-19(20)27-23(29)17-10-15(25)11-18(26)22(17)28/h4-12,28H,1-3H3,(H,27,29) |
InChI Key |
KWWKOJDMVGWSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenylamine, followed by its reaction with 2-hydroxy-3,5-diiodobenzoyl chloride under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogens or other functional groups.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce compounds with different functional groups replacing the halogens.
Scientific Research Applications
N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Closantel Sodium and Derivatives
Closantel sodium (N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide) shares the 2-hydroxy-3,5-diiodobenzamide core but differs in substituents:
- Substituent Variation: The target compound features a 5-methyl-2-(propan-2-yl)phenoxy group, whereas closantel sodium has a 4-(4-chlorophenyl)cyanomethyl group on the adjacent phenyl ring .
- The propan-2-yl group in the target compound may increase lipophilicity, favoring membrane penetration in biological systems.
- Impurity Profile: Closantel’s impurity F (N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide) replaces the cyanomethyl with a benzoyl group, highlighting stability challenges during synthesis .
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide (CAS 133550-84-2)
This analog lacks iodine substituents and the phenoxy linkage:
- Structural Differences: No iodine atoms on the benzamide ring, reducing molecular weight (MW) and halogen-dependent reactivity. Isopropyl groups are directly attached to the phenyl ring rather than via an ether bond .
- Property Implications :
Comparative Data Table
*Estimated based on substituent contributions.
Research Findings and Implications
- Role of Halogens : Iodine atoms in the target compound and closantel derivatives likely enhance binding to parasite ion channels or enzymes, as seen in closantel’s efficacy against liver flukes .
- Synthetic Challenges : The presence of multiple halogens and branched alkyl groups necessitates precise control during synthesis to avoid impurities like those documented in closantel .
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